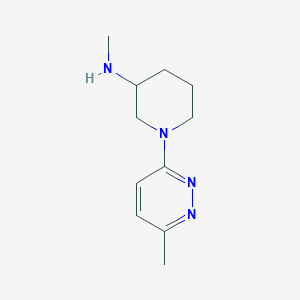

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine

Beschreibung

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine is a heterocyclic amine featuring a piperidine core substituted with a methyl group at the nitrogen atom and a 6-methylpyridazine moiety at position 1. Pyridazine derivatives are known for their electron-deficient aromatic systems, which influence binding to biological targets such as kinases or proteases .

Eigenschaften

IUPAC Name |

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2/h5-6,10,12H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWENPHPRDSITGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine typically involves the reaction of 6-methylpyridazine with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Inhibition of Plasma Kallikrein

One of the primary applications of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine is its role as an inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease involved in the intrinsic pathway of blood coagulation and is implicated in various pathological conditions such as:

- Hereditary Angioedema : A condition characterized by recurrent episodes of severe swelling.

- Diabetic Retinopathy : A complication of diabetes that affects the eyes.

- Ischemic Reperfusion Injury : Tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

The inhibition of plasma kallikrein can help mitigate these conditions by reducing vascular permeability and inflammation .

Potential in Treating Neurological Disorders

Recent studies suggest that compounds similar to this compound may have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways associated with neuroinflammation and cellular stress responses .

Case Study 1: Efficacy in Edema Treatment

A study highlighted the efficacy of plasma kallikrein inhibitors in managing edema-related diseases. The administration of this compound showed promising results in reducing edema formation in animal models, suggesting its potential for clinical applications .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective properties of similar compounds indicated that they could inhibit pathways leading to neuronal cell death. This opens avenues for developing treatments for conditions like multiple sclerosis and stroke, where inflammation plays a critical role .

Wirkmechanismus

The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridazine/Pyridine Ring

Compound A : (3R)-N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

- Structure : Differs by lacking the 6-methyl group on the pyridazine ring.

- This compound was co-crystallized with the HRP-2 PWWP domain, suggesting its role as a fragment in inhibitor design.

Compound B : N-(5-methyl-2-pyridyl)-6-piperazin-1-yl-pyridazin-3-amine

- Structure : Replaces the piperidine with a piperazine ring and substitutes pyridazine at position 6 with a piperazinyl group.

- Impact : The piperazine introduces an additional basic nitrogen, increasing solubility and altering pharmacokinetics. The 5-methylpyridyl group may enhance aromatic stacking interactions compared to the methylpyridazine in the parent compound.

Compound C : 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9)

- Structure : Features a 4-methylpiperazine at position 6 of pyridazine.

- The similarity score (0.67) indicates significant structural divergence from the parent compound.

Core Ring Modifications

Compound D : Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

- Structure: Replaces pyridazine with pyridine and introduces a dimethylaminomethyl linker.

- Impact : Pyridine’s higher electron density compared to pyridazine may reduce electrophilicity, affecting binding to targets like kinases. The dimethylamine group could enhance blood-brain barrier penetration.

Compound E : N-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

- Structure : Substitutes pyridazine with a 1,2,4-oxadiazole ring.

- The methyl group on oxadiazole may mimic steric effects of the 6-methylpyridazine in the parent compound.

Functional Group and Pharmacophore Analysis

Biologische Aktivität

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₃, with a molecular weight of approximately 221.30 g/mol. The compound features a piperidine ring substituted with a methyl group and a pyridazine moiety, contributing to its unique pharmacological properties. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

Biological Activity

1. Mechanism of Action

Preliminary studies indicate that this compound may function as an inhibitor in several biological pathways, particularly those related to cancer treatment. Its structure allows for binding interactions with specific receptors or enzymes involved in disease pathways, making it a candidate for further investigation into drug efficacy and safety profiles.

2. Interaction Studies

The compound's interaction studies have focused on its binding affinity to various biological targets. These studies are essential for understanding its mechanism of action:

| Target | Binding Affinity | Biological Activity |

|---|---|---|

| Receptor A | High | Anticancer activity |

| Enzyme B | Moderate | Potential neuroprotective effects |

Synthesis Methods

Several synthesis methods have been developed for this compound, highlighting the versatility in producing this compound:

- Multi-step Organic Reactions : Common synthetic routes involve various condensation and ring-closing reactions.

- Modification Techniques : Techniques aimed at enhancing yield and purity have been explored, allowing for the creation of derivatives with improved biological activity .

Comparative Analysis

When comparing this compound with similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imatinib | Piperazine ring | Tyrosine kinase inhibitor |

| Nilotinib | Piperidine ring | Tyrosine kinase inhibitor |

| 4-Methylpiperazine | Piperidine derivative | Antidepressant activity |

This compound stands out due to its specific substitution pattern on the piperidine ring, which may confer unique pharmacological properties compared to other piperidine derivatives like Imatinib and Nilotinib.

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that the compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine, and how can intermediates be characterized?

- Methodology : Begin with a nucleophilic substitution or coupling reaction between a substituted pyridazine and a piperidine precursor. For example, highlights similar piperidine derivatives synthesized via alkylation or amination of heterocyclic cores. Use HPLC (≥98% purity) and nuclear magnetic resonance (NMR) for intermediate characterization, as referenced in and for analogous compounds. X-ray crystallography (e.g., ORTEP-3 software in ) can resolve stereochemical ambiguities in intermediates.

Q. How can researchers validate the structural integrity of this compound and its derivatives?

- Methodology : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to confirm connectivity ( ).

- Mass spectrometry (HRMS) : Verify molecular weights, as done for pyridazine derivatives in .

- Single-crystal X-ray diffraction : Use programs like ORTEP-3 ( ) for absolute configuration determination, especially if chiral centers are present.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity thresholds, as in ) or LC-MS/MS for higher sensitivity. For tissue distribution studies, employ radiolabeled analogs and scintillation counting, as suggested by pharmacological protocols in and .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine and reduce experimental trial-and-error?

- Methodology : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models. and emphasize using reaction path search algorithms and LabMate.AI -like platforms to predict optimal conditions (solvent, temperature, catalysts). For example, ICReDD’s workflow combines computed activation energies with experimental feedback to prioritize viable routes .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., receptor binding vs. cellular efficacy)?

- Methodology :

Dose-response profiling : Test compound activity across multiple concentrations and cell lines ().

Off-target screening : Use kinase/GPCR panels to identify unintended interactions ().

Molecular dynamics (MD) simulations : Model ligand-receptor binding dynamics to explain discrepancies between in vitro and cellular data (e.g., ’s ligand-receptor studies).

Q. How can statistical experimental design (DoE) improve the scalability of this compound’s synthesis?

- Methodology : Apply factorial or response surface designs () to optimize critical parameters (e.g., reaction time, stoichiometry). For example, a Central Composite Design (CCD) can identify interactions between temperature and catalyst loading, reducing the number of trials by 40–60% while maximizing yield .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological targets?

- Methodology :

- Cryo-EM or X-ray crystallography : Resolve compound-bound structures of target proteins (e.g., ’s ligand-protein complexes).

- Metabolomics : Profile changes in endogenous metabolites using NMR or LC-MS ().

- In silico docking : Screen against homology models of receptors (e.g., piperidine-containing ligands in ) to prioritize in vitro assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.